molecular formula C18H20N2O B5113120 N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide

Cat. No.: B5113120
M. Wt: 280.4 g/mol
InChI Key: DAEIGXKHWXBLJL-UHFFFAOYSA-N
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Description

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves the Povarov reaction, which is a type of imino Diels-Alder reaction. This reaction employs N-vinyl pyrrolidin-4-one as a cyclic enamide and is catalyzed by phosphotungstic acid (PWA, H₃PW₁₂O₄₀) . The reaction conditions include solvent-free mechanochemical milling, which provides an efficient and green method for the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of high-speed vibratory ball milling (HSVBM) in a solvent-free environment is a promising approach for large-scale synthesis due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline and an acetamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-12-18(16-10-6-7-11-17(16)19-13)20(14(2)21)15-8-4-3-5-9-15/h3-11,13,18-19H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEIGXKHWXBLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(1-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide (50 mg) and ammonium formate (85 mg) and palladium on activated carbon 10% in ethanol (2 ml) were warmed to reflux for 1 hour. The solution was filtered on celite and the solvent was removed to afford N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide (40 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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